6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione
Description
Properties
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-phenylchromene-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2S/c1-4-13-10-15-17(11-16(13)20-3)21-12(2)18(19(15)22)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYVUHSJVKRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=S)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction Strategies
Base-Catalyzed Cyclocondensation
A widely adopted method involves the cyclocondensation of substituted 2-hydroxyacetophenone derivatives with thiourea or thioacetamide. For instance, reacting 5-ethyl-6-methoxy-2-methyl-3-phenyl-4H-chromen-4-one with phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene at 110°C for 12 hours yields the target thione with 68–72% efficiency. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst | P₄S₁₀ (1.2 equiv) |
| Reaction Time | 12 hours |
| Yield | 68–72% |
This route benefits from minimal byproduct formation but requires rigorous moisture exclusion to prevent hydrolysis of the thione group.
Acid-Mediated Thionation
Alternative protocols employ Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) for thionation of ketone precursors. A mixture of 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one (1 equiv) and Lawesson’s reagent (0.6 equiv) in dry dichloromethane under reflux for 8 hours achieves 75–80% conversion. The reaction proceeds via a nucleophilic mechanism, with the reagent’s dithiophosphine ylide attacking the carbonyl carbon.
Stepwise Synthesis Approaches
Aldol Condensation Followed by Cyclization
A sequential strategy involves:
- Aldol Condensation : 4-Ethyl-5-methoxy-2-methylacetophenone reacts with benzaldehyde in ethanol containing 10% NaOH at 60°C to form the chalcone intermediate (85% yield).
- Cyclization : The chalcone undergoes Michael addition with ethyl acetoacetate in acetic acid at 120°C, forming the chromene ring (70% yield).
- Thionation : The ketone group at position 4 is converted to thione using P₄S₁₀ in xylene (65% yield).
Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol Condensation | NaOH, ethanol, 60°C | 85% |
| Cyclization | Acetic acid, 120°C | 70% |
| Thionation | P₄S₁₀, xylene, reflux | 65% |
This method allows precise control over substituent positioning but demands multiple purification steps.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A mixture of 2-hydroxy-5-ethyl-6-methoxyacetophenone, phenylacetic acid, and thiourea in DMF irradiated at 150°C for 30 minutes produces the target compound in 82% yield. Advantages include reduced reaction times (<1 hour) and improved atom economy.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors to enhance heat/mass transfer. A typical setup involves:
- Reactor Type : Stainless steel coil (ID 2 mm, length 10 m)
- Flow Rate : 5 mL/min
- Residence Time : 15 minutes
- Throughput : 1.2 kg/day
This system achieves 78% yield with 99.5% purity by HPLC, outperforming batch reactors in consistency.
Solvent Recycling and Waste Management
Green chemistry principles are integrated via:
- Solvent Recovery : Distillation of toluene/xylene mixtures for reuse (95% recovery rate).
- Byproduct Utilization : Phosphorus-containing byproducts from P₄S₁₀ reactions are converted to phosphate fertilizers.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) eluent removes unreacted starting materials.
- Recrystallization : Ethanol/water (7:3) at −20°C yields needle-shaped crystals suitable for X-ray diffraction.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Base-Catalyzed | 72 | 98 | Moderate |
| Lawesson’s Reagent | 80 | 99 | High |
| Microwave-Assisted | 82 | 97 | Limited |
| Continuous Flow | 78 | 99.5 | High |
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis through the activation of specific signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Substituent Variations in Chromene Derivatives
Key structural analogs and their differences are summarized below:
Physical and Chemical Properties
- Crystallography : The thione group participates in C=S···H interactions (weaker than C=O···H), influencing crystal packing .
Biological Activity
6-Ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 294.35 g/mol. The presence of the thione functional group (C=S) distinguishes it from other chromene derivatives, contributing to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H18O2S |
| Molecular Weight | 294.35 g/mol |
| InChI | InChI=1S/C19H18O2S |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biological pathways:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may induce apoptosis through modulation of signaling pathways related to cell survival and growth.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibiotic agent.
- Antioxidant Effects : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Studies
Recent studies have focused on the anticancer properties of this compound. For instance:
- In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant potency.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast) | 5.0 ± 0.5 |
| HT29 (Colon) | 3.5 ± 0.3 |
These results suggest that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Minimum Inhibitory Concentration (MIC) tests showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 ± 1 |
| Escherichia coli | 15 ± 2 |
These findings support the potential use of the compound in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have been documented regarding the therapeutic applications of chromene derivatives, including this compound:
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy : Another case study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains, demonstrating promising results that warrant further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
